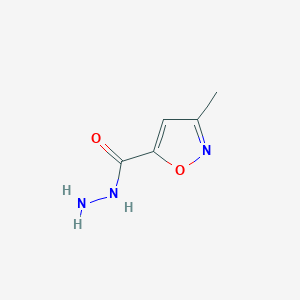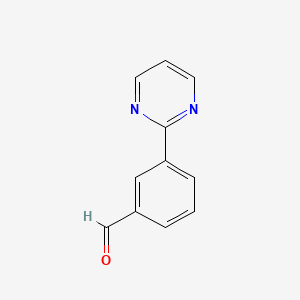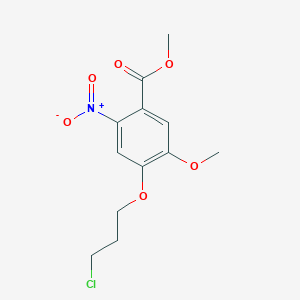
Methyl-4-(3-Chlorpropoxy)-5-methoxy-2-nitrobenzoat
Übersicht
Beschreibung
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H14ClNO5. This compound is characterized by its complex structure, which includes a nitro group, a methoxy group, and a chloropropoxy group attached to a benzoate core. It is primarily used in various chemical research applications due to its unique reactivity and structural properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Chloropropoxylation: The final step involves the reaction of the ester with 3-chloropropanol in the presence of a base such as potassium carbonate to introduce the chloropropoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropoxy group, where the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the methoxy group.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: The nitro and methoxy groups can interact with active sites of enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to certain receptors, altering signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methoxy-2-nitrobenzoate: Lacks the chloropropoxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzoate: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the chloropropoxy group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various research applications.
By understanding the detailed properties and applications of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, researchers can better utilize this compound in their scientific endeavors.
Eigenschaften
IUPAC Name |
methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVDMOFTQTPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?
A1: The crystal structure of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)
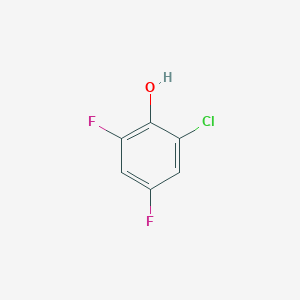
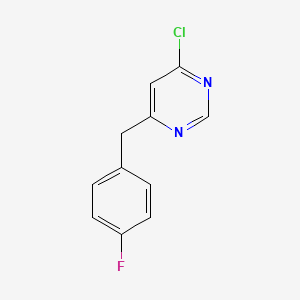
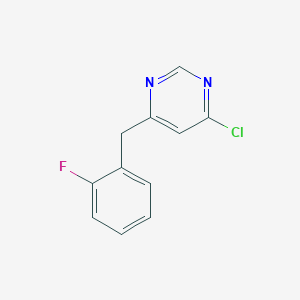
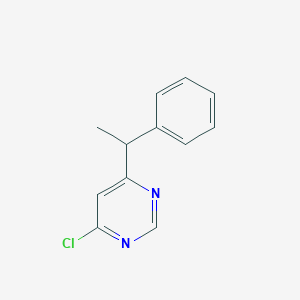
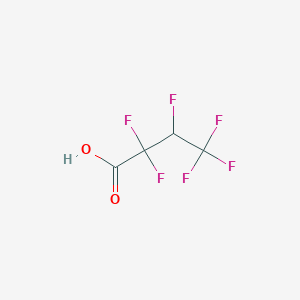
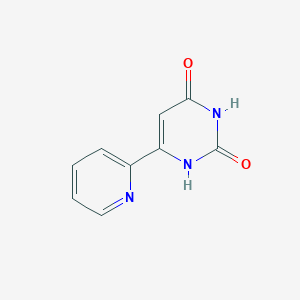
![2-[Cyclopropyl(methoxy)methylidene]propanedinitrile](/img/structure/B1371292.png)
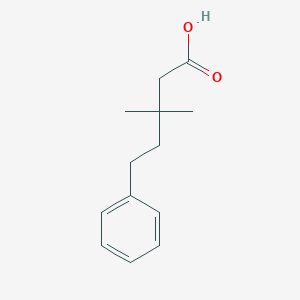
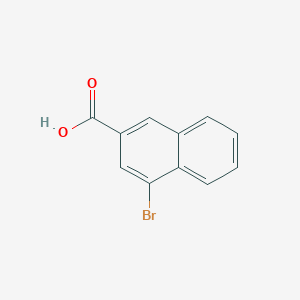
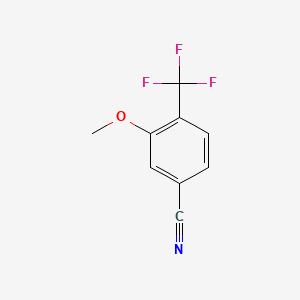
![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
